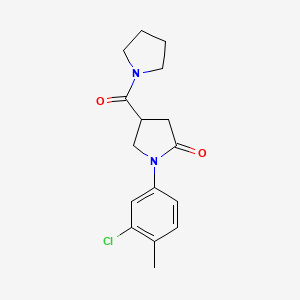
N'-benzyl-N-cyclohexyl-N-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives, such as N'-benzyl-N-cyclohexyl-N-methylthiourea, involves several steps, including the reaction of appropriate amines with isothiocyanates or carbon disulfide in the presence of base. For example, the synthesis of S-methylisothioureas from ammonia or aromatic amines with benzothiazole dithiomethylcarboimidate showcases the versatility and reactivity of thiourea derivatives in forming complex molecules (Cruz et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by their ability to form stable intramolecular and intermolecular hydrogen bonds. X-ray diffraction studies, along with theoretical calculations such as DFT, provide insights into the geometry, electronic structure, and conformational preferences of these compounds. The U-shape conformation and anticlinal geometry of the CO and CS double bonds, facilitated by intramolecular N–H⋯OC hydrogen bonding, is a common feature among these molecules (Lestard et al., 2015).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, demonstrating their reactivity and potential in synthetic chemistry. Reactions with electrophilic reagents lead to the formation of different heterocyclic compounds, highlighting the versatility of N-acylthioureas in organic synthesis (Hartmann et al., 1985). The ability of these compounds to undergo denitrosation under acidic conditions further exemplifies their chemical behavior and the influence of substituents on their reactivity (Isobe, 1984).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting point, solubility, and crystalline structure, are crucial for understanding their stability and potential applications. The crystal structure analysis provides detailed information about the molecular arrangement, hydrogen bonding patterns, and overall stability of these compounds. For instance, the study of 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea showcases the chair conformation of the cyclohexane ring and the stabilizing effect of intermolecular hydrogen bonding (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including their reactivity towards various reagents and participation in cycloaddition reactions, are of significant interest. Studies have shown that these compounds can act as precursors for the synthesis of a wide range of heterocyclic compounds, demonstrating their utility in the development of new materials and pharmaceuticals. For example, the synthesis and antimicrobial properties of new thiourea derivatives highlight their potential in creating compounds with significant biological activity (Limban et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown that compounds like p-Cymene, a major constituent of plant extracts used in traditional medicines, exhibit antimicrobial properties, which are critical due to the rising concern over antimicrobial resistance. Such studies suggest that compounds with structural similarities or functional groups common in traditional medicinal plants might also possess antimicrobial capabilities, potentially including N'-benzyl-N-cyclohexyl-N-methylthiourea (Marchese et al., 2017).
Anticancer and Biological Activities
Benzothiazole derivatives, compounds structurally or functionally related to this compound, are known for their considerable biological activities, including anticancer properties. These activities are attributed to the structural unit of pseudothiourea, suggesting potential therapeutic applications of this compound in cancer treatment and other conditions (Hsu et al., 2005).
Environmental Chemicals and Epigenetic Modifications
Compounds with structures similar to this compound have been studied for their effects on environmental chemicals and epigenetic modifications. These studies reveal how such chemicals can alter epigenetic marks, leading to diseases, indicating the importance of researching the environmental and health impacts of chemical compounds (Baccarelli & Bollati, 2009).
Eigenschaften
IUPAC Name |
3-benzyl-1-cyclohexyl-1-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-17(14-10-6-3-7-11-14)15(18)16-12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPPUVCZNOIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)
![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)
